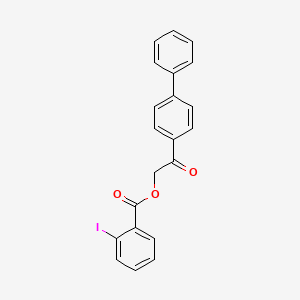![molecular formula C21H14FN3O2S B5172251 3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea](/img/structure/B5172251.png)
3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea is a complex organic compound that features a benzoxazole ring, a phenyl group, and a fluorobenzoyl group attached to a thiourea moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea typically involves the reaction of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, an FeCl3-catalyzed aerobic oxidation reaction can be used to synthesize benzoxazole derivatives from 2-aminophenol and 1-formyl-o-carborane with toluene as a solvent at 110°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and catalysts to achieve high yields and purity.
化学反应分析
Types of Reactions
3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea can undergo various chemical reactions, including:
Oxidation: The benzoxazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and fluorobenzoyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl3, reducing agents, and various catalysts. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxidized benzoxazole derivatives, while substitution reactions could introduce new functional groups to the phenyl or fluorobenzoyl moieties.
科学研究应用
3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Biological Research: It is used in studies investigating the biological activity of benzoxazole derivatives.
作用机制
The mechanism of action of 3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea involves its interaction with specific molecular targets and pathways. The benzoxazole ring is known to interact with various biological targets, potentially inhibiting bacterial growth or cancer cell proliferation . The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
3-(1,3-Benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones: These compounds also feature a benzothiazole ring and have been studied for their antibacterial properties.
1-(4-Chlorophenyl)-3-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]thiourea: This compound is structurally similar and has been investigated for its chemical properties.
Uniqueness
3-[3-(1,3-Benzoxazol-2-YL)phenyl]-1-(4-fluorobenzoyl)thiourea is unique due to the presence of the fluorobenzoyl group, which can impart distinct chemical and biological properties compared to other benzoxazole derivatives.
属性
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3O2S/c22-15-10-8-13(9-11-15)19(26)25-21(28)23-16-5-3-4-14(12-16)20-24-17-6-1-2-7-18(17)27-20/h1-12H,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXIIJAYFZUYAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CC(=CC=C3)NC(=S)NC(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-chloro-N-(3-chloro-4-fluorophenyl)-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5172173.png)
![N-{[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl}-2-chlorobenzamide](/img/structure/B5172174.png)
![ethyl 4-[(4Z)-4-[(4-formylphenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5172186.png)
![N~1~-allyl-N~2~-(2,5-dimethylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5172192.png)
![3-[(3,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]propanoic acid](/img/structure/B5172193.png)
![N-(2,4-difluorophenyl)-4-(dimethylsulfamoyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]benzamide](/img/structure/B5172198.png)
![2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-nitrophenyl)butanamide](/img/structure/B5172206.png)
![4-[[3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-4H-pyrazol-4-yl]diazenyl]benzenesulfonic acid](/img/structure/B5172219.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide](/img/structure/B5172227.png)

![1-[1-[[1-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methyl]triazol-4-yl]-N-methylmethanamine](/img/structure/B5172239.png)
![5-[(5-iodo-2-furyl)methylene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5172254.png)
![N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]acetamide](/img/structure/B5172270.png)
![1-cyclohexyl-2-(4,5-dimethoxy-2-nitrobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B5172278.png)
